molecular formula C7H12O4 B586625 (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate CAS No. 147058-29-5

(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate

Cat. No.: B586625
CAS No.: 147058-29-5
M. Wt: 160.169
InChI Key: MTEONBBZTCJWHA-RITPCOANSA-N
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Description

(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate (CAS Registry Number: 147058-29-5) is a chiral tetrahydrofuran derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a tetrahydrofuran ring core substituted with a hydroxy group and an ethyl carboxylate ester, with defined (2R,5S) stereochemistry at its chiral centers . The molecular formula is C 7 H 12 O 4 and it has a molecular weight of 160.17 g/mol . Chiral building blocks like this ester are highly valuable in synthetic organic chemistry, particularly for the development of nucleoside analogs and other active pharmaceutical ingredients (APIs) . Research indicates that stereochemically defined tetrahydrofuran derivatives serve as key intermediates in the design and synthesis of potential therapeutic agents . For instance, similar structural motifs are investigated for their role in creating targeted therapies, such as CD99 inhibitors for specific cancers like Ewing Sarcoma, where the precise stereochemistry of the sugar moiety is critical for biological activity and specificity . The calculated properties include a density of 1.224 g/cm³, a boiling point of approximately 241.9°C at 760 mmHg, and a flash point of about 95.5°C . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Researchers can rely on the defined stereochemistry and high purity of this compound to ensure reproducible results in their exploratory syntheses.

Properties

IUPAC Name

ethyl (2R,5S)-5-hydroxyoxolane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEONBBZTCJWHA-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a chiral precursor or a racemic mixture.

    Cyclization: The starting material undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of acid or base catalysts to facilitate the ring closure.

    Hydroxylation: The hydroxyl group is introduced at the fifth position through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Esterification: The final step involves the esterification of the carboxylic acid group at the second position with ethanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalyst Optimization: Employing highly efficient catalysts to minimize reaction time and improve selectivity.

    Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, Jones reagent, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic addition, substitution, and elimination reactions allows chemists to create diverse derivatives with specific functionalities.

2. Pharmaceutical Development:

  • Precursor for Bioactive Compounds: (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is explored as a precursor for developing pharmaceutical intermediates. Its derivatives have shown potential therapeutic properties, including anti-inflammatory and antioxidant activities .
  • Calpain Inhibition: Some derivatives of hydroxytetrahydrofuran have been identified as calpain inhibitors, which are relevant in treating diseases associated with oxidative stress and inflammation .

3. Food Science:

  • Quality Marker in Whisky Production: This compound has been identified as a marker for assessing the quality and authenticity of Scotch whisky. Its presence correlates with the maturation process in oak casks, influencing flavor profiles. Analytical techniques such as gas chromatography coupled with mass spectrometry are used to quantify its levels in whisky samples.

Case Study 1: Whisky Authentication

A study by Stupak et al. (2018) demonstrated the utility of this compound in distinguishing between different whisky types based on their maturation casks. The researchers employed advanced analytical techniques to quantify the compound's levels across various samples, highlighting its significance in quality control.

CompoundDetection MethodSignificance
This compoundGas Chromatography-Mass SpectrometryQuality marker in whisky
N-(3-methylbutyl) acetamideGas Chromatography-Mass SpectrometryFlavor profile indicator
4-(2-hydroxyethyl)phenolGas Chromatography-Mass SpectrometryAntioxidant properties

Case Study 2: Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit promising biological activities. For example, compounds derived from this structure have shown efficacy as calpain inhibitors and reactive oxygen species traps, suggesting their potential use in treating pathologies linked to oxidative stress .

Mechanism of Action

The mechanism of action of (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity and altering metabolic processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations: Methyl vs. Ethyl Derivatives

The methyl ester analog, (2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate, shares the same core structure but differs in the ester alkyl group (methyl instead of ethyl). Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric effects, which may enhance metabolic stability in biological systems .

Functionalized Tetrahydrofuran Derivatives

Nitro- and Aryl-Substituted Analogs

Ethyl (4S,5S)-3-Benzyl-4-(4-methoxyphenyl)-5-nitro-4,5-dihydrofuran-2-carboxylate (4m) features a nitro group and aromatic substituents. This compound demonstrates distinct reactivity, with a high enantiomeric excess (86% ee) and diastereomeric ratio (>20:1) achieved via organocatalysis . Compared to the target compound, the nitro group introduces strong electron-withdrawing effects, which could influence ring conformation and intermolecular interactions.

Sulfur-Containing Derivatives

A series of 5-ethylsulfanylmethyltetrahydrofurans (e.g., compounds 42–46 ) exhibit COX-2 inhibitory and cytotoxic activities. For example:

Compound Molecular Formula Molecular Weight Key Substituents COX-2 IC₅₀ (µM)
42 C₂₁H₂₆O₄S 373 4-Methoxyphenyl, ethylthio 0.18
43 C₂₁H₂₆O₆S₃ 493.1 4-Methanesulfonylphenyl, ethylthio 0.11
45 C₂₀H₂₄O₄S₂ 392.9 4-Methanesulfonylphenyl, phenyl 0.09

These analogs highlight the importance of sulfonyl and methoxy groups in enhancing COX-2 selectivity. The target compound’s hydroxyl group may confer hydrogen-bonding capabilities, but its lack of aromatic substituents likely limits direct COX-2 affinity compared to sulfur-containing derivatives .

Amino-Substituted Dihydrobenzofurans

Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate (CAS: 944447-73-8) incorporates an amino group and a fused benzene ring.

Key Research Findings and Data Gaps

  • Stereochemical Influence : The (2R,5S) configuration of the target compound is crucial for its interaction with enzymes or receptors, as seen in enantioselective syntheses of related dihydrofurans .
  • Biological Activity : While sulfur-containing analogs show potent COX-2 inhibition (IC₅₀ < 0.1 µM) , the target compound’s hydroxyl group may prioritize applications in asymmetric catalysis or as a building block for pharmaceuticals.
  • Data Limitations: No direct pharmacological or thermodynamic data (e.g., melting point, solubility) are available for the target compound in the provided evidence, underscoring the need for further experimental characterization.

Biological Activity

(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound characterized by its unique tetrahydrofuran ring structure, which has significant implications in various biological processes. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C8_{8}H14_{14}O4_{4}
  • Molecular Weight : 174.19 g/mol
  • Functional Groups : Hydroxyl group (-OH), ethyl ester (-O-C2_2H5_5), and a carboxylic acid derivative.

This structural configuration contributes to its solubility and bioavailability, enhancing its potential for interaction with biological targets.

Enzyme Interaction

This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting their catalytic activity. For instance, it may inhibit lipoxygenase enzymes, which play a crucial role in inflammatory responses .
  • Receptor Binding : It may interact with specific receptors, modulating signal transduction pathways that influence cellular responses.

Metabolic Pathways

The compound participates in metabolic pathways where it can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects. This includes potential pathways involved in drug metabolism and detoxification processes.

Anticancer Properties

The compound is noted for its role as an intermediate in the synthesis of various anticancer agents. Its ability to interact with cellular mechanisms involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-hydroxybutanoateHydroxy group at position 4Moderate antibacterial activity
3-Hydroxybutanoic acidHydroxyl group on a straight-chain acidAnti-inflammatory properties
Methyl lactateLactic acid derivativeMetabolic intermediate
(R)-Lactic acidChiral center with hydroxyl groupImportant in fermentation processes
This compound Tetrahydrofuran ring with hydroxyl and ethoxy groupsPotential antioxidant and anticancer activity

This table illustrates that this compound stands out due to its unique combination of functional groups and stereochemistry.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study demonstrated that compounds similar to this compound effectively inhibit lipoxygenase activity, which could lead to reduced inflammation in models of arthritis .
  • Antioxidant Activity Assessment : In vitro assays indicated that related tetrahydrofuran derivatives possess strong antioxidant capabilities, supporting the potential for this compound to mitigate oxidative damage in cells .
  • Anticancer Research : Investigations into derivatives of this compound have shown promising results against various cancer cell lines, indicating that this compound may also exhibit similar properties warranting further exploration.

Q & A

Q. How can researchers address reproducibility challenges in scaled-up synthesis?

  • Methodological Answer : Optimize mixing efficiency (e.g., use baffled reactors) and control exothermic reactions via jacketed reactors. Monitor reaction parameters (pH, temperature) in real-time with PAT tools (e.g., ReactIR). For chiral integrity, use continuous-flow systems with immobilized catalysts to minimize batch-to-batch variability .

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